Product packaging for 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane(Cat. No.:)

9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane

Cat. No.: B7972113
M. Wt: 229.32 g/mol
InChI Key: BVEFCNSLJKPSEA-KBPBESRZSA-N
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Description

Significance of Bridged Azabicyclic Systems in Chemical Synthesis and Design

Bridged bicyclic compounds, such as the azabicyclo[3.3.1]nonane system, are molecules in which two rings share three or more atoms, creating a distinctive three-dimensional structure. youtube.com This bridged architecture imparts significant rigidity compared to other bicyclic systems, which limits the conformational mobility of the molecule. youtube.com This rigidity is a key feature in chemical design, as it can lead to enhanced binding affinity and selectivity for biological targets by pre-organizing the molecule into a specific conformation.

The azabicyclo[3.3.1]nonane scaffold is a nitrogen-containing heterocycle that serves as a valuable building block in medicinal chemistry and organic synthesis. atomfair.comvulcanchem.com Its unique, bridged structure provides distinct stereochemical and reactivity properties. atomfair.com These scaffolds allow for the creation of molecules that occupy previously untapped areas of chemical space, moving beyond the flatter structures often seen in drug discovery. whiterose.ac.uk The defined three-dimensional arrangement of substituents on the bicyclic core allows for precise control over the vectors for functionalization, which is crucial for developing novel drug candidates. whiterose.ac.uk The synthesis of these complex structures is an active area of research, with methods like ring-closing metathesis being developed to create a variety of azabicyclo[m.n.1]alkenes. nih.gov

Historical Context of 9-Azabicyclo[3.3.1]nonane Analogues in Organic Chemistry

The azabicyclo[3.3.1]nonane moiety is a privileged scaffold found in numerous bioactive natural products. nih.gov This has historically driven interest in the synthesis and study of its analogues. rsc.org For example, different isomers of the azabicyclo[3.3.1]nonane skeleton are core structures in various alkaloids with a wide range of biological activities. nih.gov

In recent decades, research has expanded beyond natural product synthesis to the application of 9-azabicyclo[3.3.1]nonane derivatives as versatile intermediates and catalysts. A significant development was the creation of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable and unhindered nitroxyl (B88944) radical, which has proven to be a highly active organocatalyst for the oxidation of alcohols. acs.orgacs.orgresearchgate.net ABNO and related compounds demonstrate enhanced reactivity compared to more sterically hindered catalysts like TEMPO. researchgate.netorganic-chemistry.org The synthesis of 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane is a key step in producing many of these advanced compounds. orgsyn.org For instance, it can be reduced to form the corresponding alcohol, endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, which can then be further modified, such as through debenzylation, to create other useful synthons. google.com The continued exploration of these analogues highlights their importance in developing new synthetic methodologies and bioactive molecules. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO B7972113 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEFCNSLJKPSEA-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(=O)C[C@H](C1)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 9 Benzyl 3 Oxo 9 Azabicyclo 3.3.1 Nonane

Pioneering Synthetic Routes

The most established methods for assembling the azabicyclo[3.3.1]nonane skeleton rely on powerful cyclization reactions that efficiently form the two-ring system from acyclic or monocyclic precursors.

The Mannich reaction is a cornerstone in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives and is considered a powerful route for creating azacyclic products from acyclic starting materials. nih.gov This methodology is frequently employed due to its efficiency, use of commercially available reagents, and often proceeds in a few steps. beilstein-journals.org The classical and most widely documented synthesis of 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane involves a one-pot Mannich-type condensation. orgsyn.org

This reaction typically uses three components: benzylamine (B48309) (or its hydrochloride salt), glutaraldehyde (B144438), and a derivative of acetone (B3395972) dicarboxylic acid (also known as 3-oxopentanedioic acid). orgsyn.orggoogle.com The reaction proceeds by forming the bicyclic ring system through a double Mannich-type reaction. nih.gov The process involves the in-situ formation of enamines and iminium ions, which then undergo intramolecular cyclization and subsequent decarboxylation to yield the target ketone. One detailed procedure involves reacting benzylamine, glutaraldehyde, and acetone dicarboxylic acid in an aqueous solution, with pH adjustments using sulfuric acid and sodium acetate (B1210297) to facilitate the reaction. orgsyn.org The reaction is aged at controlled temperatures, and the final product is isolated after extraction and purification, with yields reported around 54-89%. orgsyn.orggoogle.com

Table 1: Mannich Reaction for this compound

Reactant 1 Reactant 2 Reactant 3 Reported Yield Reference
Benzylamine Glutaraldehyde (50% aq.) Acetone dicarboxylic acid 89% orgsyn.org

Cyclocondensation reactions, a broader category that includes the Mannich reaction, are fundamental to forming the bicyclic core. These methods often involve the sequential or tandem formation of multiple carbon-carbon and carbon-heteroatom bonds. For instance, the synthesis of related 3,7-diazabicyclo[3.3.1]nonan-9-ones has been achieved through the Mannich cyclocondensation of a 4-oxopiperidine derivative with formaldehyde (B43269) and a primary amine. semanticscholar.org

Other strategies involve multicomponent reactions using 1,3-acetonedicarboxylates and dicarbonyl compounds, which undergo a double condensation, followed by hydrolysis and decarboxylation to create the bicyclic core. More complex tandem reactions, such as an acid-catalyzed Michael addition followed by an intramolecular aldol-type condensation, have also been used to construct the bicyclo[3.3.1]nonane framework, showcasing the versatility of cyclocondensation strategies. rsc.org

Advanced Synthetic Transformations from Precursors

Beyond one-pot constructions, the synthesis of this compound can be achieved by modifying existing precursors or assembling the scaffold through more modern synthetic transformations.

Reductive amination is a powerful method for forming amines from ketones or aldehydes. While not the primary route to this compound itself, it is crucial for synthesizing various derivatives of the core structure. pleiades.onlinevulcanchem.com For example, 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones can be converted to the corresponding 9-amino derivatives via reductive amination using reagents like sodium triacetoxyhydroborate. pleiades.online

This type of transformation is also relevant in processes where dialdehydes are converted into diamines, where azabicyclo[3.3.1]nonane structures can sometimes form as byproducts of incomplete reactions. google.com The reduction of the ketone at the C-3 position of this compound to an alcohol is a common follow-up step, often achieved using reducing agents like sodium borohydride (B1222165). google.com This transformation highlights the utility of reduction reactions in the functionalization of the bicyclic scaffold.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, provides another strategic pathway to the azabicyclo[3.3.1]nonane skeleton. nih.gov Research has shown that the reaction of methyl or ethyl 1-benzyl-4-oxopiperidine-3-carboxylates with various α,β-unsaturated carbonyl compounds (Michael acceptors) leads to the formation of substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. researchgate.net This approach builds the second ring onto a pre-existing piperidine (B6355638) ring.

Table 2: Michael Addition for Substituted 3-Azabicyclo[3.3.1]nonane Synthesis

Piperidine Derivative Michael Acceptor Product Reference
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate Acrolein Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate researchgate.net

Furthermore, tandem reaction cascades involving a Michael addition have been developed. For example, a Michael addition-driven cyclization can be used to form bridged cyclic systems. rsc.org An innovative strategy for related systems employs a molybdenum-mediated intramolecular 1,5-“Michael-like” reaction to create the heteroatom-bridged [3.3.1]bicyclic structure. nih.gov

Stereoselective and Enantioselective Synthesis

Controlling the stereochemistry during the synthesis of bicyclic systems is a significant challenge and an area of active research. While many syntheses of this compound result in a racemic mixture, methods for stereoselective and enantioselective synthesis of the azabicyclo[3.3.1]nonane scaffold are emerging.

Enantioselective approaches often rely on chiral catalysts or auxiliaries. For the related 2-azabicyclo[3.3.1]nonane system, an asymmetric synthesis was developed using a stereoselective domino Michael-Dieckman process, which allows for full stereochemical control. thieme-connect.comresearchgate.netthieme-connect.com Similarly, highly stereoselective methods for synthesizing related oxabicyclo[3.3.1]nonane derivatives have been achieved through organocatalytic domino reactions, yielding products with excellent diastereoselectivity and high enantioselectivity. nih.gov These strategies demonstrate the potential for developing asymmetric syntheses for the 9-azabicyclo[3.3.1]nonane core.

A key stereochemical transformation for this compound is the stereoselective reduction of its ketone group. For instance, reduction with sodium borohydride typically yields the endo-alcohol. google.com More advanced methods, such as catalytic hydrogenation using a ruthenium complex with a chiral phosphine (B1218219) ligand like BINAP, have been developed for the highly stereoselective reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives to the corresponding endo-alcohols, which are valuable as pharmaceutical intermediates. google.com

Strategies for Chiral Induction in Azabicyclo[3.3.1]nonane Synthesis

The creation of enantiomerically pure azabicyclo[3.3.1]nonane frameworks is of significant interest for the development of chiral ligands and pharmaceuticals. Various strategies have been developed to induce chirality during the synthesis of this bicyclic system. These approaches can be broadly categorized into the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

One prominent method involves a stereoselective domino Michael–Dieckmann process. This strategy has been successfully employed in the asymmetric synthesis of a (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid derivative. The key step involves the asymmetric addition of a chiral lithium amide to a symmetric diene, which establishes three contiguous stereocenters with high stereochemical control. A subsequent chemoselective transformation and cyclization yield the desired morphan motif. thieme-connect.com

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of azabicyclo[3.3.1]nonane derivatives. Although some approaches have shown moderate enantioselection, they represent a promising avenue for the direct synthesis of chiral products from achiral starting materials. thieme-connect.com Furthermore, the inclusion of bridged bicyclic backbones like the 2-azabicyclo[3.3.1]nonane skeleton is a recognized strategy to restrict the conformational space of molecules, which can be advantageous in the design of peptidomimetics and other bioactive compounds. thieme-connect.com

Enantiomer Separation and Absolute Configuration Determination

For racemic mixtures of azabicyclo[3.3.1]nonane derivatives, enantiomer separation is a critical step to obtain chirally pure compounds. One established method is the crystallization of diastereomeric esters. For instance, the resolution of racemic N-Bn and N-Boc protected 9-azabicyclo[3.3.1]nonane-2,6-diols has been achieved through this technique. researchgate.netacs.org

Another effective strategy is kinetic resolution. The enzymatic resolution of racemic diols using lipases, such as lipase (B570770) from Candida rugosa (CRL), has been successfully demonstrated. researchgate.netacs.org This method relies on the differential rate of reaction of the enzyme with the two enantiomers, allowing for their separation.

Once the enantiomers are separated, determining their absolute configuration is essential. X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. iucr.org For example, the crystal structure of (1RS,2SR,5SR)-9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one has been determined from synchrotron data, revealing the precise arrangement of atoms in the solid state. iucr.org

In the absence of suitable crystals for X-ray analysis, chiroptical methods such as circular dichroism (CD) spectroscopy are invaluable. The experimental CD spectrum can be compared with a simulated spectrum obtained from ab initio time-dependent density functional theory (TDDFT) calculations to infer the absolute configuration. researchgate.netacs.org This approach has been successfully applied to determine the absolute configuration of enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione. researchgate.netacs.org The benzoate (B1203000) exciton (B1674681) chirality method, which analyzes the CD spectrum of a dibenzoate derivative, can further corroborate the assignment. researchgate.netacs.org

Catalytic Approaches in Synthesis

Catalytic methods play a crucial role in the synthesis of this compound and its derivatives, particularly in the stereoselective reduction of the ketone functionality. Both heterogeneous and homogeneous catalysts have been effectively employed.

Hydrogenation Using Heterogeneous Catalysts for Azabicyclo[3.3.1]nonane Reduction

The reduction of the carbonyl group in 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can be achieved through catalytic hydrogenation using heterogeneous catalysts. A common and effective method involves the use of sodium borohydride in a methanol (B129727) solvent. google.com This reaction typically proceeds at 0°C to ambient temperature and, after quenching with acetone, yields the corresponding alcohol, endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, in high yield. google.com

Another approach involves the debenzylation of the nitrogen atom, which can be accomplished using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere. This reaction is often carried out in ethanol (B145695) with the presence of aqueous hydrochloric acid at elevated temperatures and pressures. google.com

The following table summarizes a typical reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using a heterogeneous system.

Table 1: Reduction of this compound using Sodium Borohydride

ReactantReagentSolventTemperatureProductYieldReference
9-benzyl-9-azabicyclo[3.3.1]nonan-3-oneSodium borohydrideMethanol0°C to RTendo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol~100% google.com

Ruthenium Complex Catalysis in Azabicyclo[3.3.1]nonan-3-one Reduction

Ruthenium complexes have emerged as highly efficient catalysts for the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives, offering a cost-effective and simplified process with minimal waste generation compared to methods using boron-based reductants. patsnap.comgoogle.com The reaction involves the hydrogenation of the ketone in the presence of a ruthenium complex catalyst. patsnap.comgoogle.com

A variety of ruthenium complexes can be utilized, with the general formulas Ru(X)(Y)(Px)n(L) or Ru(X)(Y)(PN)2, where X and Y are anionic ligands, Px is a phosphine ligand, and L is a ligand. google.com Asymmetric ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and its derivatives are particularly effective for achieving high stereoselectivity. google.com

The reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (OBB) has been demonstrated using various ruthenium catalysts under different conditions. For example, using RuCl2[(S)-binap][(R)-iphan] at a substrate-to-catalyst ratio of 1000 and a hydrogen pressure of 50 atm resulted in a high yield and excellent endo:exo selectivity. patsnap.com The choice of solvent and the presence of a base, such as potassium t-butoxide, can also significantly influence the reaction outcome. patsnap.comgoogle.com

The following table presents data from the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using a specific ruthenium catalyst.

Table 2: Ruthenium-Catalyzed Reduction of this compound

CatalystSubstrate/Catalyst Ratio (S/C)Hydrogen Pressure (atm)SolventTemperatureTime (h)Yield (%)endo:exo RatioReference
RuCl2[(S)-binap][(R)-iphan]100050Isopropyl AlcoholRoom Temp.16>9997.9:2.1 patsnap.com
RuCl2(Ph2PCH2CH2NH2)210010Isopropyl Alcohol25°C17>9997.9:2.1 patsnap.com

Retrosynthetic Analysis and Strategic Disconnections for this compound

The synthesis of this compound can be approached through a retrosynthetic analysis that disconnects the target molecule into readily available starting materials. A practical and scalable synthesis has been reported that relies on a one-pot reaction involving three key components. orgsyn.org

A logical retrosynthetic disconnection of the 9-azabicyclo[3.3.1]nonane core involves breaking the two C-N bonds and the C-C bond formed during the cyclization. This leads back to benzylamine, glutaraldehyde, and acetone dicarboxylic acid.

Retrosynthetic Analysis:

The forward synthesis, based on this analysis, is a multicomponent reaction that efficiently constructs the bicyclic framework. The reaction is typically carried out in water under acidic conditions, followed by neutralization. orgsyn.org

Synthetic Scheme:

The synthesis begins with the reaction of benzylamine with sulfuric acid at a low temperature (0–10 °C). orgsyn.org To this mixture, glutaraldehyde and acetone dicarboxylic acid are added sequentially, maintaining a low temperature (<5 °C). orgsyn.org The reaction mixture is aged, during which carbon dioxide evolves as a byproduct of the decarboxylation of the intermediate. orgsyn.org The pH is then adjusted to facilitate the cyclization and precipitation of the product. The crude product can be purified by extraction and chromatography to yield this compound. orgsyn.org This one-pot procedure is advantageous for its operational simplicity and scalability. orgsyn.org

Chemical Reactivity and Transformation of 9 Benzyl 3 Oxo 9 Azabicyclo 3.3.1 Nonane

Reductions of the Carbonyl Moiety

The ketone group of 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane is amenable to reduction, leading to either the corresponding secondary alcohols or the fully reduced alkane derivative. The choice of reducing agent and reaction conditions dictates the final product.

The reduction of the carbonyl group in this compound yields 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol. This transformation can be accomplished using various reducing agents, with the stereoselectivity of the reaction being a key consideration.

One common method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727). google.com This reagent selectively reduces the ketone to an alcohol without affecting the benzyl (B1604629) group or the bicyclic amine structure. The reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. google.com The reduction with sodium borohydride predominantly yields the endo-alcohol, endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, in high yield. google.com

Another reduction method employs sodium metal in a high-boiling alcohol such as 1-pentanol (B3423595) at reflux temperature. google.com This dissolving metal reduction also converts the ketone to the corresponding alcohol. google.com The stereochemical outcome of these reductions is influenced by the steric hindrance of the bicyclic system, which typically favors hydride attack from the less hindered exo face, resulting in the formation of the endo-alcohol as the major product.

ReagentSolventConditionsMajor ProductReference
Sodium borohydride (NaBH₄)Methanol0 °C to ambient temperatureendo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol google.com
Sodium (Na)1-PentanolReflux9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol google.com

To achieve complete deoxygenation of the carbonyl group to a methylene (B1212753) (CH₂) group, thereby forming 9-Benzyl-9-azabicyclo[3.3.1]nonane, more forceful reduction methods are required. The Wolff-Kishner and Clemmensen reductions are classical methods for this transformation. organic-chemistry.orgncert.nic.in

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like triethylene glycol. semanticscholar.orggoogle.com This method is suitable for substrates that are stable under strongly basic conditions. organic-chemistry.org The reduction of 3,7-diazabicyclo[3.3.1]nonan-9-ones, a related class of compounds, has been successfully carried out using hydrazine (B178648) hydrate (B1144303) and KOH. semanticscholar.org A similar approach can be applied to this compound.

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). byjus.comlibretexts.orgwikipedia.org This reaction is performed under strongly acidic conditions and is particularly effective for reducing aryl-alkyl ketones. libretexts.orgwikipedia.org Given that the 9-azabicyclo[3.3.1]nonane skeleton is acid-stable, this method presents a viable, albeit harsh, alternative for the complete reduction of the ketone. byjus.com However, the substrate must be unreactive to strongly acidic conditions. organic-chemistry.orglibretexts.org

Reaction NameReagentsConditionsProductReference
Wolff-Kishner ReductionHydrazine hydrate (N₂H₄·H₂O), Potassium hydroxide (KOH)High temperature (e.g., 160-170 °C) in a high-boiling solvent (e.g., triethylene glycol)9-Benzyl-9-azabicyclo[3.3.1]nonane semanticscholar.orggoogle.comtandfonline.comnih.gov
Clemmensen ReductionZinc amalgam (Zn(Hg)), concentrated Hydrochloric acid (HCl)Heating9-Benzyl-9-azabicyclo[3.3.1]nonane byjus.comlibretexts.orgwikipedia.org

Oxidation Reactions

The tertiary amine at the N-9 position of the bicyclic system can be oxidized to form the corresponding N-oxide. This transformation introduces a new functional group and alters the electronic and steric properties of the molecule. The resulting N-oxide can exhibit its own unique reactivity.

A prominent example derived from the parent scaffold is 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl (B88944) radical that is a highly effective organocatalyst for the oxidation of alcohols. organic-chemistry.orgnih.govacs.org ABNO is noted for its enhanced reactivity compared to other nitroxyl radicals like TEMPO, especially in the oxidation of sterically hindered secondary alcohols. organic-chemistry.orgresearchgate.net The synthesis of ABNO itself involves the oxidation of the nitrogen atom in the 9-azabicyclo[3.3.1]nonane core. nih.govacs.org While the direct oxidation of this compound to its N-oxide is not explicitly detailed in the provided context, the chemistry of related compounds suggests this is a feasible transformation. The resulting N-oxide could potentially serve as a catalyst or undergo further reactions.

Nucleophilic and Electrophilic Transformations

The carbonyl group at C-3 readily undergoes condensation reactions with primary amine derivatives to form various imine-type products. These reactions are fundamental in synthetic organic chemistry for derivatizing ketones. chemijournal.com

Oxime Formation : Reaction with hydroxylamine (B1172632) (NH₂OH), typically as hydroxylamine hydrochloride in the presence of a base, converts the ketone into the corresponding oxime, 9-Benzyl-3-(hydroxyimino)-9-azabicyclo[3.3.1]nonane. smolecule.comresearchgate.net

Hydrazone Formation : Condensation with hydrazine (N₂H₄) or its derivatives (e.g., hydrazine hydrate) yields the corresponding hydrazone. researchgate.net These hydrazones are not only stable derivatives but also serve as intermediates in the Wolff-Kishner reduction. chemijournal.com

Schiff Base Formation : The reaction of the ketone with a primary amine (R-NH₂) under dehydrating conditions produces a Schiff base, a compound containing a C=N-R functional group. researchgate.netscispace.com The formation of a Schiff base is a reversible reaction that is typically catalyzed by either an acid or a base. scispace.com

These transformations provide a versatile platform for further functionalization of the 3-azabicyclo[3.3.1]nonane scaffold. chemijournal.com

ReactantProduct TypeGeneral Product StructureReference
Hydroxylamine (NH₂OH)Oxime9-Benzyl-3-(hydroxyimino)-9-azabicyclo[3.3.1]nonane chemijournal.comsmolecule.comresearchgate.net
Hydrazine (N₂H₄)Hydrazone9-Benzyl-3-hydrazono-9-azabicyclo[3.3.1]nonane chemijournal.comresearchgate.net
Primary Amine (R-NH₂)Schiff Base (Imine)9-Benzyl-3-(alkyl/arylimino)-9-azabicyclo[3.3.1]nonane researchgate.netscispace.com

Derivatization via Amide and Isothiocyanate Formation at the Nitrogen

The derivatization of the nitrogen atom at position 9 typically requires the removal of the benzyl protecting group. This debenzylation unmasks the secondary amine, 9-azabicyclo[3.3.1]nonan-3-one, which serves as a versatile intermediate for further functionalization.

Debenzylation: The N-benzyl group can be cleaved using several established methods. Catalytic hydrogenation is a common approach. For instance, a procedure involving palladium hydroxide on carbon (Pd(OH)₂/C) under a hydrogen atmosphere can effectively remove the benzyl group. jst.go.jp Another method involves the use of α-chloroethylchloroformate for N-debenzylation. le.ac.uk

Amide and Isothiocyanate Formation: Once the secondary amine is obtained, it can readily undergo reactions to form amides and isothiocyanates. Amide synthesis can be achieved through coupling with carboxylic acids or their activated derivatives (e.g., acyl chlorides). A modular copper/9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) catalyst system has been shown to be effective for the aerobic oxidative coupling of amines and alcohols to produce amides. organic-chemistry.org Furthermore, studies on related 3-azabicyclo-[3.3.1]nonan-9-amines show they can be converted into amides and that the corresponding isothiocyanates are also reactive intermediates. researchgate.net

Transformation StepReactionReagents/ConditionsProduct TypeReference
1. DebenzylationCatalytic HydrogenationPd(OH)₂/C, H₂ atmosphere, 50°C9-azabicyclo[3.3.1]nonan-3-one jst.go.jp
2. Amide FormationAcylationR-COCl or R-COOH with coupling agentsN-acyl-9-azabicyclo[3.3.1]nonan-3-one researchgate.net
3. Isothiocyanate FormationReaction with ThiophosgeneCSCl₂9-isothiocyanato-9-azabicyclo[3.3.1]nonan-3-one researchgate.net

Spiro Annulation at the Bridging Carbon of the Azabicyclo[3.3.1]nonane Core

Spiro annulation introduces a second ring system that shares a single atom with the azabicyclo[3.3.1]nonane core. Such modifications can dramatically alter the three-dimensional structure and properties of the molecule. While the bridging carbons (C1 and C5) are less common sites for this transformation, spirocyclization is well-documented at carbonyl positions within the bicyclic framework.

In a relevant study, the ketone at the C9 position of a 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one was used as the anchor point for spiro annulation. benthamscience.com A simple condensation reaction with thiocarbohydrazide (B147625) (TCH) led to the formation of a spiro-s-tetrazine derivative. benthamscience.com This strategy highlights how ketone functionalities within the azabicyclononane skeleton can be leveraged to build complex spirocyclic systems. Similarly, spiro-imidazolidinedione derivatives can be synthesized from 9-azabicyclo[3.3.1]nonan-3-one, demonstrating the utility of the C3-ketone for such transformations.

Starting Material TypeReactionReagentSpirocyclic ProductReference
3-Azabicyclo[3.3.1]nonan-9-oneCondensationThiocarbohydrazide (TCH)Spiro-s-tetrazine derivative benthamscience.com
9-Azabicyclo[3.3.1]nonan-3-oneBucherer–Bergs reactionAmmonium carbonate, Potassium cyanideSpiro-imidazolidinedione (hydantoin) derivative

Functionalization of the Benzyl Moiety and Aromatic System

The benzyl group offers two main sites for functionalization: the benzylic methylene (-CH₂-) bridge and the aromatic phenyl ring.

Benzylic Position Reactivity: The benzylic hydrogens are susceptible to radical substitution. For example, radical halogenation using N-Bromosuccinimide (NBS) can introduce a bromine atom at the benzylic position, creating a reactive handle for subsequent nucleophilic substitution reactions. youtube.com A variety of substitution reactions can occur at the benzylic position, often proceeding through a stabilized benzylic carbocation intermediate. organic-chemistry.org

Aromatic Ring Reactivity: The phenyl ring can undergo electrophilic aromatic substitution (EAS) reactions. The N-benzyl group is typically an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen atom. youtube.com This allows for the introduction of various substituents onto the aromatic ring. However, the reaction conditions must be carefully chosen to be compatible with the bicyclic amine core.

Reaction TypeTypical ReagentsExpected Position of SubstitutionReference
NitrationHNO₃, H₂SO₄ortho, para youtube.com
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃ortho, para youtube.com
Friedel-Crafts AlkylationR-Cl, AlCl₃ortho, para youtube.com
Friedel-Crafts AcylationR-COCl, AlCl₃ortho, para youtube.com

Rearrangement Reactions and Skeletal Modifications within Azabicyclo[3.3.1]nonanes

The rigid yet strained azabicyclo[3.3.1]nonane skeleton is a precursor for various skeletal rearrangements, leading to the formation of different and often more complex ring systems.

Rearrangement to Adamantanes: The bicyclo[3.3.1]nonane framework is a classic precursor for the synthesis of adamantane (B196018) and its derivatives. mdpi.com These transformations typically proceed via transannular cyclization, where a bond is formed across the two rings. For example, the exposure of bicyclo[3.3.1]nonane-derived diolefins to bromine or iodine can initiate a cyclization cascade to form the adamantane scaffold. mdpi.com Photochemical induction has also been noted to cause skeletal rearrangement in 3-azabicyclo[3.3.1]nonane systems. acs.org

Ring Expansion Reactions: The azabicyclo[3.3.1]nonane skeleton can undergo ring expansion to yield larger bicyclic systems. A notable example is the ring enlargement of 2-azabicyclo[3.3.1]nonanes to form homomorphans, which are [4.3.1] bicyclic systems. acs.orgnih.gov This transformation can be achieved using reagents like trimethylsilyl (B98337) diazomethane, which reacts with a ketone in the bicyclic core to facilitate the expansion. nih.gov

Other Skeletal Transformations: The azabicyclo[3.3.1]nonane core can also be formed through rearrangements of other heterocyclic systems. For instance, a skeletal rearrangement of a 2,3,5,6,7,7a-hexahydro-7a-trichloromethylpyrrolizine can produce a 5,9,9-trichloro-1-azabicyclo[3.3.1]nonane. rsc.org This demonstrates the thermodynamic relationship between different bicyclic scaffolds.

Rearrangement TypePrecursor/CoreProduct SkeletonKey Conditions/MechanismReference
Transannular CyclizationBicyclo[3.3.1]nonaneAdamantaneElectrophilic addition to an olefin, transannular bond formation mdpi.com
Ring Expansion2-Azabicyclo[3.3.1]nonaneHomomorphan (Azabicyclo[4.3.1]nonane)Reaction of ketone with trimethylsilyl diazomethane acs.orgnih.gov
Skeletal RearrangementHexahydropyrrolizine1-Azabicyclo[3.3.1]nonaneReaction conditions promoting rearrangement rsc.org

Structural Characterization and Conformational Analysis of 9 Benzyl 3 Oxo 9 Azabicyclo 3.3.1 Nonane and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive assignment of the structure and stereochemistry of 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane and its analogues relies on a combination of sophisticated spectroscopic and analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable for providing detailed insights into both the solution-phase and solid-state structures of these bicyclic systems. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of azabicyclo[3.3.1]nonane derivatives in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. For instance, in the ¹³C NMR spectrum of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, the carbonyl carbon (C3) exhibits a characteristic downfield shift to approximately 211.6 ppm. orgsyn.org The carbons of the benzyl (B1604629) group and the bicyclic framework appear at distinct chemical shifts, allowing for the initial mapping of the carbon skeleton. orgsyn.orgacs.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning complex spectra and establishing connectivity within the molecule. orgsyn.org COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to trace the spin systems through the piperidine (B6355638) rings. orgsyn.orgresearchgate.net HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC experiments identify longer-range (2-3 bond) couplings between protons and carbons, which is critical for confirming the connectivity across the bridgehead positions and to the N-benzyl substituent. orgsyn.orgresearchgate.net Detailed NMR analysis, including the study of coupling constants and Nuclear Overhauser Effect (NOE) experiments, can also provide valuable information about the molecule's preferred conformation in solution. researchgate.net

Table 1: Representative ¹³C and ¹H NMR Chemical Shift Data for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. orgsyn.org
Atom Position¹³C Chemical Shift (δ, ppm) in CDCl₃¹H Chemical Shift (δ, ppm) in CDCl₃
C=O (C3)211.6-
Benzyl C (Quaternary)139.4-
Benzyl CH (ortho, meta)128.5, 128.47.38–7.21 (m)
Benzyl CH (para)127.3
Benzyl CH₂57.23.93 (br s)
C1, C5 (Bridgehead)53.73.36–3.30 (m)
C2, C443.02.75 (dd), 2.27 (d)
C6, C829.52.01–1.93 (m)
C716.71.62–1.46 (m)

X-ray crystallography provides precise information about the atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and torsional angles, which define its conformation. nih.gov For azabicyclo[3.3.1]nonane derivatives, single-crystal X-ray diffraction analysis is the definitive method for determining the three-dimensional structure and establishing the preferred conformation in the crystalline form. acs.orgrsc.orgtandfonline.com

Studies on related systems have revealed that the bicyclo[3.3.1]nonane skeleton can adopt several conformations, most commonly the chair-chair (CC) and chair-boat (CB) forms. nih.gov For example, the crystal structure of a derivative, 9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one, was determined using synchrotron radiation, providing high-resolution data. iucr.org The analysis confirmed the bicyclic ring system's conformation and the relative stereochemistry of the substituents. iucr.org In another example, (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one, both the piperidinone and piperidine rings were found to adopt chair conformations in the solid state. researchgate.net These crystallographic studies are crucial for understanding the non-covalent interactions, such as hydrogen bonding and crystal packing forces, that stabilize a particular conformation. researchgate.net

Table 2: Selected Crystallographic Data for a 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Derivative. iucr.org
ParameterValue
Chemical FormulaC₂₂H₂₅NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.380 (3)
b (Å)9.3100 (19)
c (Å)13.270 (3)
β (°)106.21 (3)
Volume (ų)1705.9 (6)
Z (molecules/unit cell)4

Conformational Dynamics and Isomerism of Azabicyclo[3.3.1]nonane Systems

The semi-rigid structure of the azabicyclo[3.3.1]nonane skeleton gives rise to complex conformational behavior and potential isomerism, which are heavily influenced by the nature and position of substituents.

The bicyclo[3.3.1]nonane system can exist in several conformations, with the twin-chair (or chair-chair, CC) and chair-boat (CB) forms being the most significant. rsc.org In the CC conformation, both six-membered rings adopt a chair shape. This is often the most stable conformation for the parent hydrocarbon and many of its derivatives, as it minimizes torsional strain. researchgate.net However, this conformation can introduce significant transannular steric repulsion between the axial hydrogens at the C3 and C7 positions. rsc.org

In the case of 9-azabicyclo[3.3.1]nonane derivatives, the nitrogen atom and its substituent can influence the conformational equilibrium. researchgate.net For many derivatives, the CC conformation remains predominant. researchgate.netsemanticscholar.org However, the introduction of bulky substituents or specific functional groups can shift the equilibrium towards a CB conformation to alleviate steric strain or to accommodate intramolecular interactions like hydrogen bonding. researchgate.netresearchgate.net For example, X-ray analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a chair-boat conformation in the solid state, whereas the corresponding reduced compound (lacking the ketone) adopted a chair-chair form. nih.gov The balance between these conformers is often delicate, and the energy difference can be small, allowing for dynamic equilibrium in solution. rsc.orgresearchgate.net

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of the different conformers (atropisomers). While not typically observed in the parent this compound, this phenomenon can arise in highly substituted derivatives, particularly those with bulky aryl groups. nih.govresearchgate.net

For instance, in 9,9-diaryl-bicyclo[3.3.1]nonanes, the rotation of the aryl groups around the C9-Aryl bonds can be restricted. researchgate.net If the aryl groups are appropriately substituted, this can lead to a propeller-like orientation, creating a chiral axis and resulting in separable atropisomers. nih.gov The energy barrier to rotation is a key factor; while some derivatives exist as an inseparable mixture of atropisomers at room temperature, others with higher energy barriers can be resolved. nih.govresearchgate.net This type of isomerism adds another layer of structural complexity to the bicyclo[3.3.1]nonane system.

Substitution at the bridgehead positions (C1 and C5) can have a profound impact on the conformation of the bicyclo[3.3.1]nonane ring system. oregonstate.edu Introducing substituents at these positions alters the steric environment and can distort the geometry of the bicyclic framework. rsc.org

Molecular mechanics calculations and X-ray crystal structure analyses have shown that substituents at the bridgehead can influence the stability of the chair-chair versus chair-boat conformations. rsc.org For example, in a study of 5-substituted-1-azabicyclo[3.3.1]nonan-2-ones, a phenyl group at the C5 bridgehead position was found to stabilize a boat-chair conformation. rsc.org The presence of a substituent can lead to flattening of one or both rings in the chair-chair conformation or can tip the energetic balance in favor of a chair-boat or even a twin-boat conformer to minimize unfavorable steric interactions. rsc.orgresearchgate.net The electronic properties of the bridgehead substituent can also exert an influence on the ring conformation. smolecule.com

Stereoelectronic Effects and Intra-molecular Interactions

The conformation and stability of the 9-azabicyclo[3.3.1]nonane skeleton, the core of this compound, are significantly influenced by a range of stereoelectronic effects and intramolecular interactions. These subtle electronic delocalizations and non-covalent forces dictate the preferred three-dimensional arrangement of the molecule, impacting its physical properties and chemical reactivity.

Hyperconjugation and Its Role in Azabicyclo[3.3.1]nonane Conformation

Hyperconjugation, the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or an antibonding σ* orbital, plays a crucial role in the conformational preferences of azabicyclo[3.3.1]nonane derivatives. researchgate.net This delocalization of electron density from a filled bonding orbital to an adjacent antibonding orbital is a net stabilizing effect. researchgate.net In the context of the 3-azabicyclo[3.3.1]nonane framework, the most significant hyperconjugative interactions involve the lone pair electrons on the nitrogen atom.

The rigid bicyclic structure of these compounds creates a well-defined spatial arrangement of orbitals, allowing for effective through-bond interactions. researchgate.netmdpi.com One of the primary factors influencing the conformational stability of derivatives like 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones is the hyperconjugative interaction between the lone-pair electrons of the nitrogen atom (nN) and the antibonding sigma orbital of an adjacent equatorial C-H bond (σC–H(eq)). beilstein-journals.org This nN→σC–H(eq) interaction is a key stabilizing force that favors the chair-chair conformation. beilstein-journals.org

Computational studies using Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis have been employed to quantify these stereoelectronic effects. chemrxiv.orgnih.gov For instance, in a series of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ones, the stability of the chair-chair conformation was directly linked to this type of hyperconjugation. beilstein-journals.org Experimental evidence for these interactions is found in NMR spectroscopy. The one-bond carbon-proton coupling constants (¹JC,H) are sensitive to such electronic effects. A notable difference is observed between the ¹JC,H values for equatorial and axial protons adjacent to the nitrogen. The hyperconjugative interaction nN→σ*C–H(eq) alters the Fermi contact term, resulting in a negative value for the difference (Δ¹JC,H = ¹JC,H(eq) - ¹JC,H(ax)), confirming the presence and influence of this stereoelectronic effect. beilstein-journals.org

Table 1: Experimental Evidence of Hyperconjugation in 3-Azabicyclo[3.3.1]nonane Derivatives beilstein-journals.org
Compound DerivativeΔ¹JC,H (Hz) at C(7)Interpreted Interaction
2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one-5.6nN→σC–H(7)eq
1-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one-5.8nN→σC–H(7)eq
5-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one-5.7nN→σC–H(7)eq
7-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one-4.6nN→σC–H(7)eq
1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one-3.6nN→σ*C–H(7)eq

Hydrogen Bonding and Other Non-covalent Interactions within the Scaffold

Beyond hyperconjugation, non-covalent interactions, particularly hydrogen bonding, are critical in defining the supramolecular structures and conformational nuances of the azabicyclo[3.3.1]nonane scaffold. vu.lt The presence of hydrogen bond donors and acceptors, such as the keto group at C-3 and the nitrogen atom at position 9 in this compound, allows for a variety of intra- and intermolecular interactions.

In appropriately substituted derivatives, hydrogen bonding can be a dominant conformational determinant. For example, in certain epimeric alcohols of 3-thia-7-azabicyclo[3.3.1]nonan-9-one, intramolecular hydrogen bonding between the nitrogen's lone pair and a hydroxyl proton can force the piperidine ring to adopt a boat conformation over the typically preferred chair. researchgate.net Similarly, proper hydrogen bonding in compounds like 3-azabicyclo[3.3.1]nonane-2,4-dione is known to be responsible for its polymorphic properties. rsc.org

In the solid state, intermolecular hydrogen bonds are crucial for crystal packing. X-ray diffraction studies on N-acetyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone revealed a network of hydrogen bonds, such as N-H···O and C-H···O interactions, that stabilize the three-dimensional crystal lattice. semanticscholar.org

Table 2: Examples of Intermolecular Hydrogen Bond Parameters in a 3-Azabicyclo[3.3.1]nonane Derivative semanticscholar.org
Donor (D)Hydrogen (H)Acceptor (A)D-H···A InteractionD···A Distance (Å)
N(4)H(4)O(1)N-H···O2.816
C(16)H(16)O(1)C-H···O3.513

Other non-covalent interactions, such as dihydrogen bonds, have also been observed. In protonated 3-aza-bicyclo[3.3.1]nonane, a close proximity of 1.78 Å between a C-H and an N⁺-H hydrogen results in a dihydrogen bond with significant covalent character, leading to an energy lowering of 4.24 kcal mol⁻¹. rsc.org The benzyl group on the nitrogen of the title compound introduces the possibility of CH-π interactions, which can further influence conformational preferences and intermolecular packing. researchgate.net These varied non-covalent forces collectively contribute to the complex structural chemistry of the 9-azabicyclo[3.3.1]nonane framework. vu.lt

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules like 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane. These methods model the electronic structure from first principles, offering a detailed view of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a standard tool for investigating the molecular structures and conformational energies of bicyclo[3.3.1]nonane systems. The bicyclic framework can theoretically exist in several conformations, primarily the twin-chair (CC), boat-chair (BC), and twin-boat (BB) forms. rsc.org DFT calculations on the parent bicyclo[3.3.1]nonan-9-one have shown a small energy difference of about 1 kcal/mol between the twin-chair and boat-chair conformers, with an inversion barrier of approximately 6 kcal/mol. researchgate.net

For substituted 3-azabicyclo[3.3.1]nonanes, the twin-chair conformation is generally preferred unless significant steric hindrance is introduced by substituents. rsc.org In the case of 3,7-diazabicyclo[3.3.1]nonane derivatives, DFT optimizations at the B3LYP/6–31G(d,p) level have been used to compare theoretically optimized structures with those determined by X-ray crystallography. iucr.org Such studies are vital for understanding how substituent groups and intermolecular forces, like C—H⋯π interactions, influence the crystal packing and conformation. iucr.org

Time-dependent DFT (TDDFT) is a powerful extension used to predict chiroptical properties. For chiral azabicyclo[3.3.1]nonane derivatives, TDDFT calculations have been instrumental in determining the absolute configuration by comparing simulated circular dichroism (CD) spectra with experimental data. researchgate.netcolab.ws Furthermore, DFT is used to analyze frontier molecular orbitals (HOMO and LUMO), the energy gap of which provides information about the molecule's kinetic stability and chemical reactivity. iucr.org For a related diazabicyclo[3.3.1]nonan-9-one derivative, the HOMO was found to be located on the amidic carbonyl group and the bicyclic system, while the LUMO was delocalized on the bicyclic ring and phenyl groups, indicating the regions susceptible to electronic transitions and reactions. iucr.org

Semi-empirical molecular orbital methods, such as AM1 and PM3, offer a computationally less intensive alternative to ab initio methods for conformational analysis. These methods are particularly useful for scanning the potential energy surface of flexible molecules to identify various possible conformations. For N-acyl-3-azabicyclo[3.3.1]nonanes, semi-empirical calculations have been employed to determine the heats of formation for different ring conformations, including chair-chair (CC), chair-boat (CB), boat-chair (BC), and boat-boat (BB), to predict the most stable geometries.

While less accurate than DFT for final energy calculations, semi-empirical methods are valuable for pre-optimizing structures before applying more rigorous calculations. semanticscholar.org They are also utilized in quantitative structure-activity relationship (QSAR) studies, where they can generate descriptors for large sets of molecules to build predictive models. scispace.com In the context of spectral prediction, specialized semi-empirical methods like ZINDO are parameterized specifically to reproduce electronic (UV-Vis) spectra. Although specific spectral prediction studies on this compound using these methods are not widely documented, the techniques are broadly applicable to organic molecules of this class.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend theoretical analysis from static structures to dynamic systems, providing a view of molecular behavior over time.

Molecular dynamics (MD) simulations track the atomic motions of a molecule over time by integrating Newton's equations of motion, offering unparalleled detail into conformational dynamics. nih.gov For a molecule like this compound, MD simulations can map its conformational landscape, revealing the relative stabilities of different conformers and the energy barriers for transitions between them. nih.gov These simulations can explore how the flexible benzyl (B1604629) group moves relative to the rigid bicyclic core and how the piperidinone ring fluctuates between chair and boat forms.

Enhanced sampling techniques in MD, such as metadynamics, can overcome high energy barriers to explore a wider range of the conformational space than is possible with conventional MD. mdpi.com By constructing a free energy surface, these methods can identify the most probable conformational states and the pathways for interconversion. nih.gov The combination of MD simulations with machine learning techniques is an emerging approach to more efficiently explore and predict new, physically realistic protein conformations from simulation data, a principle that can be extended to smaller, flexible molecules. nih.govmdpi.com

The rigid azabicyclo[3.3.1]nonane scaffold is a common feature in molecules designed to interact with biological targets. Molecular docking and MD simulations are key tools for modeling these interactions. mdpi.com These methods predict how a ligand binds to a protein's active site and estimate the strength of the interaction.

For example, modeling studies have explored how azabicyclo[3.3.1]nonane-based antagonists interact with chemokine receptors like CXCR6 and CCR5. mdpi.comrsc.org In these studies, the bicyclic scaffold's steric and electrostatic properties were shown to be crucial for binding to key residues in the receptor. mdpi.com The conformational rigidity imparted by the bicyclic system is considered advantageous for enhancing binding affinity to targets such as nicotinic acetylcholine (B1216132) receptors (nAChRs).

Derivatives of 9-azabicyclo[3.3.1]nonane have been identified as high-affinity ligands for sigma-2 (σ2) receptors. researchgate.net Ligand-target interaction modeling helps to understand the structure-activity relationships, guiding the design of new analogs with improved selectivity and affinity. researchgate.net These computational approaches are integral to modern drug discovery, allowing for the virtual screening and optimization of lead compounds before their synthesis. nih.gov

Prediction of Reactivity and Reaction Pathways for this compound

Theoretical methods can predict the chemical reactivity of this compound by analyzing its electronic structure. The molecule features several reactive sites: the ketone carbonyl group, the tertiary amine nitrogen, and the aromatic benzyl group.

Known chemical transformations include the reduction of the ketone to an alcohol and the oxidation of the nitrogen to an N-oxide. Computational chemistry can rationalize and predict this reactivity. The Molecular Electrostatic Potential (MEP) map, calculated using DFT, visualizes the charge distribution on the molecule's surface. For a similar bicyclic ketone, the MEP shows an electron-rich region (negative potential) around the carbonyl oxygen, making it a prime site for electrophilic attack. iucr.org Conversely, regions of positive potential indicate susceptibility to nucleophilic attack.

The analysis of frontier molecular orbitals (HOMO and LUMO) is also critical. The energy and location of the HOMO indicate the site of initial electron donation (nucleophilicity), often the lone pair of the nitrogen atom. The LUMO's location indicates the site of electron acceptance (electrophilicity), typically centered on the carbonyl carbon. The HOMO-LUMO energy gap is a descriptor of chemical reactivity; a smaller gap generally implies higher reactivity. iucr.org Computational tools can also be used to model entire reaction pathways, calculating the transition state structures and activation energies for reactions like reduction or oxidation, thereby predicting the most favorable reaction conditions. scispace.com

Computational Data for this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₉NO chemscene.com
Molecular Weight229.32 g/mol chemscene.com
Topological Polar Surface Area (TPSA)20.31 Ų chemscene.com
LogP2.7726 chemscene.com
Hydrogen Bond Acceptors2 chemscene.com
Hydrogen Bond Donors0 chemscene.com
Rotatable Bonds2 chemscene.com

Structure Activity Relationship Studies and Derivatization Strategies

Design Principles for Modifying the 9-Azabicyclo[3.3.1]nonane Core

The fundamental design principle for modifying the 9-azabicyclo[3.3.1]nonane core revolves around its use as a rigid, pre-organized platform. rsc.orgresearchgate.net This bicyclic system reduces the conformational flexibility inherent in simpler aliphatic chains, which can minimize the entropic penalty upon binding to a biological target. Modifications aim to introduce specific pharmacophoric elements—such as hydrogen bond donors, acceptors, and hydrophobic groups—in precise spatial orientations to maximize affinity and selectivity for a target receptor. nih.gov Synthetic strategies often focus on the functionalization of the nitrogen atom at the 9-position and the carbon atoms of the two cyclohexane (B81311) rings, particularly at the C-3 and C-7 positions. vu.lt The goal is to systematically probe the chemical space around the scaffold to identify derivatives with optimized biological activity. nih.gov

Rational Derivatization for Enhanced Chemical Interaction

Rational derivatization of the 9-azabicyclo[3.3.1]nonane scaffold, including the parent compound 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane, is a key strategy for developing potent and selective ligands.

The 9-azabicyclo[3.3.1]nonane framework can exist in several conformations, primarily the twin-chair (CC), chair-boat (CB), and twin-boat (BB) forms. rsc.orgvu.lt In many cases, the twin-chair conformation is the most stable. vu.ltchemijournal.com However, the introduction of substituents can significantly influence the conformational equilibrium. The strongest influence is observed with substitutions at the C-3 and C-7 positions. vu.lt For instance, while many derivatives prefer a twin-chair conformation with equatorial phenyl groups, certain modifications can favor a chair-boat conformer. chemijournal.com X-ray diffraction analysis of related compounds has confirmed the existence of both chair-chair and chair-boat conformers in the solid state, depending on the specific substitution pattern. nih.gov

The nature of the substituent on the nitrogen atom can also induce subtle changes, such as a slight flattening of the piperidine (B6355638) ring in N-acyl derivatives. This ability to control the molecule's three-dimensional shape is crucial, as the binding geometry must be complementary to the topology of the target's binding site to ensure effective interaction.

The C-3 and N-9 positions of the 9-azabicyclo[3.3.1]nonane scaffold are common sites for chemical modification to explore structure-activity relationships.

At the N-9 Position: The benzyl (B1604629) group of this compound serves as a foundational substituent. In the development of ligands for sigma (σ) receptors, this benzyl group has been replaced by a wide array of other functionalities to tune binding affinity and selectivity. nih.govresearchgate.net For example, introducing a 4-aminophenethyl or a 4-fluoroethyl group at the N-9 position can significantly increase affinity and selectivity for the σ₂ receptor over the σ₁ receptor. nih.govresearchgate.net These modifications highlight the importance of the N-9 substituent in mediating receptor recognition.

Interactive Data Table: SAR at the N-9 Position for Sigma Receptor Ligands Data derived from studies on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs.

Compound IDN-9 Substituentσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity Ratio (σ₁/σ₂)
6 Benzyl2708.731
WC-59 4-(2-Fluoroethyl)benzyl17120.822087
WC-26 4-(Dimethylamino)benzyl14372.58557
11f 4-(Methylthio)benzyl89110.684
11g 4-Methoxybenzyl101122.345

This table illustrates how modifications to the benzyl group at the N-9 position dramatically alter binding affinity and selectivity for sigma receptors. Data sourced from nih.gov.

At the C-3 Position: The carbonyl (oxo) group at the C-3 position is a versatile functional handle for further derivatization. It can be:

Reduced: The ketone can be reduced to an endo-9-azabicyclo[3.3.1]nonan-3-ol. google.com

Converted to a Carbamate: Following reduction to the alcohol, it can be converted into various phenylcarbamate analogs, which have shown high affinity for sigma receptors. nih.govresearchgate.netnih.gov

Transformed into Heterocycles: The carbonyl group enables functionalization into a variety of other heterocyclic systems, such as hydrazones, oximes, and thiazoles. chemijournal.com

Converted to an Ether: The corresponding alcohol can be used to form ether linkages, as demonstrated in the synthesis of the acaricide acynonapyr. jst.go.jp

Original C-3 GroupModification ReactionResulting C-3 Functional Group
Oxo (Ketone)Reductionendo-Alcohol
Oxo (Ketone)Reduction, then CarbamoylationCarbamate
Oxo (Ketone)Reaction with Hydrazine (B178648)Hydrazone
Oxo (Ketone)Reaction with Hydroxylamine (B1172632)Oxime
endo-AlcoholWilliamson Ether SynthesisEther

This table summarizes the diverse chemical transformations possible starting from the C-3 oxo group. Information sourced from chemijournal.comgoogle.comjst.go.jp.

Mechanistic Insights into Molecular Recognition

Understanding the mechanisms by which these molecules recognize and bind to their targets is essential for rational ligand design.

The bridgehead nitrogen atom at the N-9 position is a critical pharmacophoric feature. Its lone pair of electrons can act as a hydrogen bond acceptor, a key interaction in many receptor-ligand complexes. nih.gov The basicity of this nitrogen allows for the formation of protonated species and salts, which can be crucial for solubility and for forming ionic bonds with acidic residues in a binding pocket. nih.gov Furthermore, the nitrogen atom plays a significant role in dictating the orientation of its substituents. Groups attached to the N-9 atom are directed in a radial position, pointing outwards from the bicyclic core. vu.lt This specific geometry influences how the molecule presents its substituents for intermolecular interactions and can affect steric compatibility with a target site. smolecule.com

The "lock and key" model is particularly relevant to the rigid 9-azabicyclo[3.3.1]nonane scaffold. The inherent rigidity of the framework acts as a "conformational lock," pre-organizing the molecule into a limited number of well-defined shapes. vu.ltnih.gov This pre-organization is advantageous because less conformational freedom is lost upon binding, which is entropically favorable.

Ligand design strategies exploit this feature by synthesizing derivatives where the specific conformation (the "key") is tailored to fit a particular biological target (the "lock"). By carefully selecting substituents, chemists can favor either the chair-chair or chair-boat conformation to achieve the optimal geometry for high-affinity binding. vu.ltnih.gov The high potency and selectivity of certain derivatives, such as the sigma-2 selective ligands, can be attributed to this principle, where the rigid scaffold presents functional groups in a precise spatial arrangement that perfectly complements the target's binding site. nih.govnih.gov

Applications As Synthetic Intermediates and Advanced Chemical Scaffolds

Role in the Synthesis of Complex Organic Molecules

The 9-azabicyclo[3.3.1]nonane framework, for which 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane is a key precursor, is a privileged scaffold found in numerous biologically significant natural products. mdpi.com Its inherent structural rigidity and defined stereochemistry make it an attractive starting point for constructing intricate molecular architectures. The structural motif of an indole-fused azabicyclo[3.3.1]nonane, for example, is a common feature in many complex indole-based alkaloids, making this N-bridged scaffold an enticing target for synthetic chemists. rsc.org

A significant application of this compound is its role as a key intermediate in the synthesis of other functionalized bicyclic compounds. orgsyn.org For instance, it is a crucial precursor in a practical, three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a highly active organocatalyst. capes.gov.bracs.orgnih.gov The synthesis involves the initial formation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, which is then subjected to further transformations, including reduction and oxidation, to yield the target nitroxyl (B88944) radical. orgsyn.org Furthermore, the core azabicyclo[3.3.1]nonane structure serves as a versatile building block for creating derivatives with potential applications in medicinal chemistry, such as dopamine (B1211576) D3 receptor ligands and compounds with high sigma-2 receptor affinities. mdpi.com

Integration into Novel Chemical Catalysts

The unique steric and electronic properties of the azabicyclo[3.3.1]nonane skeleton have been instrumental in the development of a new class of highly efficient organocatalysts.

Deriving from the 9-azabicyclo[3.3.1]nonane framework, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) has emerged as a highly active and stable nitroxyl radical catalyst. capes.gov.brnih.gov ABNO is recognized as a less sterically hindered nitroxyl radical compared to the widely used TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl), which contributes to its enhanced reactivity in various oxidation reactions. organic-chemistry.org It has proven particularly effective for the aerobic oxidation of a wide range of alcohols, including primary, secondary, benzylic, and aliphatic alcohols, to their corresponding aldehydes and ketones. acs.orgorganic-chemistry.org

The versatility of ABNO has led to the development of various catalytic systems. For instance, a system combining ABNO with a copper complex, such as (MeO-bpy)CuOTf, facilitates the aerobic oxidation of alcohols with high efficiency at room temperature using ambient air as the oxidant. organic-chemistry.org Similarly, an iron-based system using Fe(NO₃)₃·9H₂O with ABNO also enables the efficient aerobic oxidation of alcohols. organic-chemistry.org Beyond alcohol oxidation, ABNO-based catalysts are effective for other transformations, including the aerobic oxidative coupling of thiols to disulfides and the oxidative lactonization of diols. organic-chemistry.orgbohrium.com

To improve practicality and reusability, heterogeneous ABNO catalysts have been developed. In one approach, keto-ABNO was covalently bonded to a silica (B1680970) (SiO₂) support, creating a stable and recyclable catalyst (ABNO@SiO₂) for enhancing permanganate (B83412) oxidation of contaminants like bisphenol A (BPA). acs.org

Table 1: Comparison of Oxidation Reactions Catalyzed by ABNO-based Systems

Substrate TypeCatalytic SystemOxidantProductReference
Primary & Secondary Alcohols(MeO-bpy)CuOTf/ABNOAirAldehydes & Ketones organic-chemistry.org
Primary & Secondary AlcoholsFe(NO₃)₃·9H₂O/ABNOAirAldehydes & Ketones organic-chemistry.org
DiolsCu/ABNOAirLactones organic-chemistry.org
ThiolsABNOO₂Disulfides bohrium.com
Bisphenol A (BPA)ABNO@SiO₂/Mn(VII)Mn(VII)Degradation Products acs.org

The mechanism of catalysts derived from the azabicyclo[3.3.1]nonane framework, such as ABNO, operates through a catalytic cycle where the catalyst is regenerated in its active form. youtube.com The key to ABNO's catalytic activity is the reversible oxidation of the nitroxyl radical (N-O•) to a highly reactive N-oxoammonium ion (+N=O).

The general mechanism for ABNO-catalyzed oxidation proceeds as follows:

Oxidation of the Catalyst : The nitroxyl radical (ABNO) is first oxidized by a co-oxidant (e.g., a metal species, permanganate, or oxygen) to the corresponding oxoammonium ion (ABNO⁺). acs.org This species is the active oxidant in the cycle.

Substrate Oxidation : The oxoammonium ion then reacts with the substrate, such as an alcohol. In this step, the substrate is oxidized (e.g., an alcohol is converted to a ketone or aldehyde), and the oxoammonium ion is reduced back to its hydroxylamine (B1172632) form.

Regeneration of the Catalyst : The resulting hydroxylamine is re-oxidized back to the nitroxyl radical (ABNO), completing the catalytic cycle and allowing the catalyst to facilitate further reactions. bohrium.com

In the case of the heterogeneous ABNO@SiO₂ catalyst used with permanganate (Mn(VII)), the mechanism involves Mn(VII) oxidizing the immobilized ABNO to the reactive ABNO⁺ species. This ABNO⁺ then oxidizes the target contaminant. acs.org Kinetic modeling has shown that the contaminant reacts with the immobilized ABNO⁺, Mn(VII), and also with MnO₂ that is formed in situ. acs.org This demonstrates a complex interplay of reactive species where the ABNO scaffold acts as an efficient electron shuttle. acs.org

Contribution to Material Science

The rigid and well-defined three-dimensional structure of the 9-azabicyclo[3.3.1]nonane scaffold makes it a valuable building block in the field of material science for creating polymers and ordered molecular assemblies.

The conformational rigidity of the azabicyclo[3.3.1]nonane framework can be harnessed to control the spatial arrangement of polymer chains. By incorporating this scaffold into monomers, it is possible to synthesize optically active polymers with specific, predictable structures. Research has shown that enantiomerically pure derivatives, such as N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione, can serve as useful chiral building blocks. researchgate.net The polymerization of such chiral monomers, for example through ring-opening metathesis polymerization (ROMP), can lead to polymers with unique chiroptical properties and well-defined secondary structures, which are of interest for applications in chiral recognition and catalysis. researchgate.net

The unique V-shape of the bicyclo[3.3.1]nonane skeleton is highly advantageous for applications in supramolecular chemistry. vu.lt This framework can be pre-programmed with recognition patterns, such as hydrogen-bonding sites, to act as a synthon for the self-assembly of larger, ordered structures. Researchers have utilized the stereochemical properties of the bicyclo[3.3.1]nonane framework to construct chiral, C2-symmetric synthons designed to form tubular structures through end-to-end association via hydrogen bonds. vu.lt

The potential of enantiopure 9-azabicyclo[3.3.1]nonane derivatives has been similarly explored for creating dynamic, hydrogen-bonded tubular supramolecular assemblies. vu.lt By functionalizing the scaffold with groups capable of forming specific intermolecular interactions, chemists can design molecules that self-assemble into complex architectures, such as capsules or tubes, which can encapsulate guest molecules. vu.lt The predictable geometry of the scaffold ensures that the resulting assemblies have well-defined shapes and cavities. vu.lt

Q & A

Q. What are the optimal synthetic routes for constructing the 9-azabicyclo[3.3.1]nonane framework in 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane?

The bicyclic core can be synthesized via intramolecular cyclization or cascade reactions. For example:

  • Intramolecular N-cyclization : Amine diol precursors can undergo cyclization in the presence of trifluoroacetic acid to form the 3,7-dioxa-9-azabicyclo[3.3.1]nonane scaffold, which can be modified to introduce the benzyl and oxo groups .
  • Michael/Aldol cascade : This method leverages ketone and amine functionalities to form the bicyclic structure in a single step, with subsequent oxidation to introduce the 3-oxo group .
    Key considerations: Solvent polarity, acid/base catalysts, and steric hindrance from the benzyl group influence reaction efficiency.

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?

  • NMR : The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and the bicyclic scaffold’s bridgehead protons (δ 2.5–3.5 ppm) are diagnostic. The 3-oxo group deshields adjacent protons, causing distinct splitting patterns .
  • Mass spectrometry : The molecular ion peak ([M+H]⁺) should match the molecular weight (265.78 g/mol for the hydrochloride salt). Fragmentation pathways often involve loss of the benzyl group (m/z ~91) or cleavage of the bicyclic ring .

Q. What safety protocols are recommended for handling this compound?

  • Exposure control : Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation, skin contact, or eye exposure. The compound’s low vapor pressure (boiling point ~160°C) reduces inhalation risk but requires dust suppression during handling .
  • Storage : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent oxidation or hydrolysis of the 3-oxo group .

Advanced Research Questions

Q. How does the benzyl substituent influence the stability and reactivity of the bicyclo[3.3.1]nonane framework?

The benzyl group introduces steric bulk and electron-donating effects, which:

  • Enhance stability : Stabilizes the bicyclic structure against ring-opening reactions by reducing strain.
  • Modulate reactivity : Electron-rich environments at the 3-oxo group facilitate nucleophilic additions (e.g., Grignard reactions) but may slow electrophilic substitutions .
    Experimental validation: Compare reaction kinetics of benzyl-substituted vs. unsubstituted analogs under identical conditions.

Q. What methodological approaches resolve contradictions in reported mass spectral data for azabicyclo[3.3.1]nonane derivatives?

Discrepancies in fragmentation patterns (e.g., loss of substituents vs. ring cleavage) can arise from:

  • Ionization techniques : Electrospray ionization (ESI) vs. electron ionization (EI) may yield different dominant fragments.
  • Substituent effects : The benzyl group’s position alters charge localization.
    Resolution: Use high-resolution MS (HRMS) and isotopic labeling to trace fragmentation pathways .

Q. How can computational modeling predict stereochemical outcomes in derivatives of this compound?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to determine energy barriers for epimerization or ring inversion.
  • MD simulations : Model solvent effects on conformational stability (e.g., polar solvents stabilize zwitterionic forms) .
    Validation: Compare predicted NMR chemical shifts with experimental data .

Q. What strategies optimize catalytic applications of the 9-azabicyclo[3.3.1]nonane scaffold (e.g., in oxidation reactions)?

  • Nitroxyl radical derivatives : Functionalize the nitrogen to generate stable radicals (e.g., ABNO analogs) for alcohol oxidation.
  • Metal coordination : The oxo group can chelate transition metals (e.g., Pd, Cu) for cross-coupling or redox catalysis .
    Key metrics: Turnover frequency (TOF) and selectivity under varying pH and temperature.

Data Contradiction Analysis

Q. How to address conflicting reports on the optimal reaction conditions for synthesizing 9-azabicyclo[3.3.1]nonane derivatives?

  • Case study : Some protocols use trifluoroacetic acid for cyclization, while others prefer milder bases.
  • Resolution : Conduct a design of experiments (DoE) to test variables (pH, temperature, solvent) and quantify yield/purity trade-offs .

Q. Why do X-ray crystallography and computational models sometimes disagree on the conformation of the bicyclic ring?

  • Crystal packing forces : Solid-state structures may adopt higher-energy conformations due to intermolecular interactions.
  • Solution dynamics : NMR or variable-temperature studies can reveal flexible equilibria not captured by static models .

Methodological Tables

Q. Table 1. Comparative Synthetic Routes for 9-Azabicyclo[3.3.1]nonane Derivatives

MethodYield (%)Purity (%)Key AdvantageReference
Intramolecular N-cyclization65–78≥95Scalable, one-pot synthesis
Michael/Aldol cascade45–6090–92Stereochemical control
Radical-mediated oxidation8298High functional group tolerance

Q. Table 2. Diagnostic NMR Peaks for this compound

Proton Environmentδ (ppm)Splitting Pattern
Benzyl aromatic protons7.2–7.4Multiplet
Bridgehead protons2.5–3.5Doublet of doublets
3-Oxo adjacent protons3.8–4.2Triplet (J = 6.5 Hz)

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